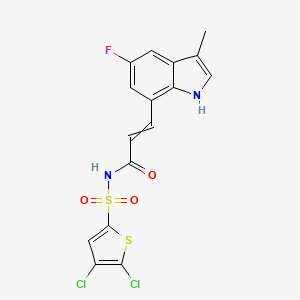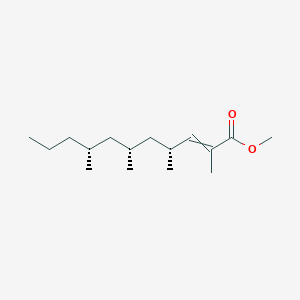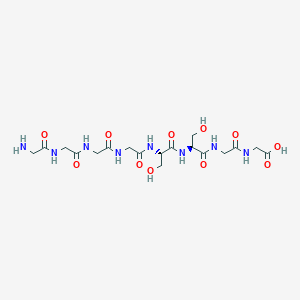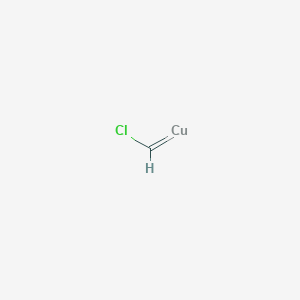
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide is a complex organic compound that features a combination of thiophene, sulfonyl, indole, and enamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and indole intermediates, followed by sulfonylation and coupling reactions to form the final product. Common reagents and conditions include:
Thiophene Synthesis: Chlorination of thiophene derivatives.
Indole Synthesis: Fischer indole synthesis or other indole-forming reactions.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions or other cross-coupling methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(3-methyl-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-5-yl)prop-2-enamide
Uniqueness
The uniqueness of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
882999-52-2 |
|---|---|
Molecular Formula |
C16H11Cl2FN2O3S2 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(4,5-dichlorothiophen-2-yl)sulfonyl-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c1-8-7-20-15-9(4-10(19)5-11(8)15)2-3-13(22)21-26(23,24)14-6-12(17)16(18)25-14/h2-7,20H,1H3,(H,21,22) |
InChI Key |
LGCURHNHKIVNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)


![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
